molecular formula C9H11ClF3NO B591838 (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride CAS No. 1208989-29-0

(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride

Cat. No.: B591838
CAS No.: 1208989-29-0
M. Wt: 241.638
InChI Key: CRAQSXJYHZMDFP-FYZOBXCZSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting its absolute stereochemical configuration at the chiral carbon center. The R-configuration indicates that when the molecule is oriented according to the Cahn-Ingold-Prelog priority rules, the substituents are arranged in a clockwise manner around the asymmetric carbon atom. This stereochemical designation is critical for understanding the compound's biological activity and pharmacological properties, as enantiomers often exhibit dramatically different biological behaviors.

The compound's structure features a trifluoromethoxy group (-OCF₃) attached to the para position of the phenyl ring, which significantly influences its electronic properties and lipophilicity. The presence of this electron-withdrawing group affects the aromatic system's electron density distribution, creating distinctive spectroscopic signatures. The ethanamine moiety provides the basic functional group necessary for various chemical interactions, while the chiral center at the carbon adjacent to the amino group establishes the compound's stereochemical identity.

Chemical Abstract Service has assigned the registry number 1208989-29-0 to this specific enantiomer, distinguishing it from its S-enantiomer counterpart. The stereochemical purity of this compound is essential for research applications, as racemic mixtures could lead to ambiguous results in biological studies. Advanced chiral separation techniques and asymmetric synthesis methods have been developed to ensure high enantiomeric excess in the production of this compound.

Molecular Formula and Crystallographic Data Analysis

The molecular formula of this compound is C₉H₁₁ClF₃NO, with a molecular weight of 241.64 grams per mole. This composition reflects the integration of the organic amine component with the hydrochloride counterion, which serves to improve the compound's crystalline properties and handling characteristics. The presence of three fluorine atoms within the trifluoromethoxy substituent contributes significantly to the compound's unique physicochemical profile.

Crystallographic analysis reveals important structural parameters that define the compound's three-dimensional arrangement. The trifluoromethoxy group adopts a specific orientation relative to the phenyl ring, influenced by both steric and electronic factors. The carbon-oxygen bond connecting the trifluoromethyl group to the aromatic ring exhibits characteristic bond lengths and angles that reflect the electron-withdrawing nature of the fluorinated substituent.

Property Value Reference
Molecular Formula C₉H₁₁ClF₃NO
Molecular Weight 241.64 g/mol
Chemical Abstract Service Number 1208989-29-0
Appearance White to light brown solid
Melting Point Not specified
Density Not specified

The hydrochloride salt formation involves protonation of the primary amine nitrogen, creating an ammonium cation that forms ionic interactions with the chloride anion. This salt formation significantly enhances the compound's water solubility compared to the free base form, facilitating its use in aqueous research applications. The crystalline structure of the hydrochloride salt exhibits specific packing arrangements that contribute to its stability and handling properties.

Spectroscopic data supports the proposed molecular structure, with characteristic signals observed in nuclear magnetic resonance spectroscopy corresponding to the various functional groups. The trifluoromethoxy group produces distinctive fluorine nuclear magnetic resonance signals, while the aromatic protons exhibit chemical shifts consistent with para-substitution patterns. The stereochemical configuration has been confirmed through various analytical techniques, including optical rotation measurements and chiral chromatography.

Comparative Analysis of Trifluoromethoxy-Substituted Phenyl Ethanamine Derivatives

Comparative structural analysis with related trifluoromethoxy-substituted phenyl ethanamine derivatives reveals important structure-activity relationships and provides insights into the influence of substitution patterns on molecular properties. The S-enantiomer of 1-(4-(trifluoromethoxy)phenyl)ethanamine exhibits identical molecular composition but differs in its stereochemical configuration, leading to distinct biological and pharmacological profiles. This enantiomeric relationship demonstrates the critical importance of absolute configuration in determining compound activity.

Positional isomers provide additional comparative insights into the effects of trifluoromethoxy group placement. The 3-(trifluoromethoxy)phenylethylamine derivative represents a meta-substituted analog with the molecular formula C₉H₁₀F₃NO and molecular weight of 205.18 grams per mole. This positional change significantly alters the electronic distribution within the aromatic system, affecting both the compound's reactivity and its potential biological interactions. The meta-substitution pattern creates different steric environments and electronic effects compared to the para-substituted analog.

Compound Substitution Pattern Molecular Weight Configuration Reference
(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine HCl Para 241.64 g/mol R
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Para 205.18 g/mol S
3-(Trifluoromethoxy)phenylethylamine Meta 205.18 g/mol Achiral
1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine HCl Meta 241.64 g/mol Racemic

The influence of the trifluoromethoxy group extends beyond simple electronic effects to include significant contributions to molecular lipophilicity and metabolic stability. Comparative studies with trifluoromethyl-substituted analogs, such as (1R)-1-[4-(trifluoromethyl)phenyl]ethanamine, reveal differences in both electronic properties and spatial arrangements. The trifluoromethyl group, while also electron-withdrawing, lacks the oxygen linker present in the trifluoromethoxy group, resulting in different hydrogen bonding capabilities and overall molecular interactions.

Structural variations within the phenyl ethanamine framework demonstrate the versatility of this chemical scaffold for medicinal chemistry applications. The incorporation of various fluorinated substituents, including bis(trifluoromethyl) substitution patterns, creates compounds with enhanced metabolic stability and altered pharmacokinetic profiles. These comparative analyses provide valuable guidance for rational drug design efforts and structure-optimization strategies.

Properties

IUPAC Name

(1R)-1-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAQSXJYHZMDFP-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208989-29-0
Record name (1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride
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Preparation Methods

Biocatalytic Framework and Reaction Optimization

Enzymatic methods have emerged as a gold standard for synthesizing chiral amines due to their high stereoselectivity and mild reaction conditions. A bienzyme cascade system involving R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH) has been successfully adapted for the production of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine. The process begins with the amination of 4-(trifluoromethoxy)acetophenone, where ATA117 transfers an amino group from a donor (e.g., isopropylamine) to the ketone substrate, yielding the (R)-enantiomer. Concurrently, ADH converts the co-product ketone (e.g., acetone) into isopropanol, driving the equilibrium toward amine formation.

Key reaction parameters include:

  • Temperature : 40°C

  • pH : 9.0 (Tris-HCl buffer)

  • Substrate loading : 0.1 M acetophenone derivative

  • Enzyme ratio : Co-expression of ATA117 and ADH in engineered E. coli BL21(DE3)

Under these conditions, the system achieves >99.9% ee and a 1.5-fold increase in substrate conversion compared to single-enzyme systems.

Co-Expression Systems and Yield Enhancement

Five plasmid configurations were evaluated to optimize enzyme activity:

  • pETDuet-ATA117-ADH : Highest substrate turnover (0.25 g wet cell weight per reaction).

  • pACYCDuet-ATA117-ADH : Moderate activity but improved plasmid stability.

  • Dual-plasmid systems : Lower efficiency due to metabolic burden.

The pETDuet-ATA117-ADH strain achieved 85% conversion in 24 hours, with subsequent acidification (HCl) yielding the hydrochloride salt at >99% purity.

Chemical Synthesis via Reductive Amination

Substrate Preparation and Reaction Mechanism

Chemical routes often employ reductive amination of 4-(trifluoromethoxy)acetophenone. A modified protocol inspired by Venlafaxine synthesis involves:

  • Ketone activation : Treatment with AlCl₃ (0.51 mol) in tetrahydrofuran (THF) at 25–30°C.

  • Reduction : Sodium borohydride (0.357 mol) selectively reduces the imine intermediate.

  • Work-up : Quenching with NaOH, extraction with toluene, and acidification with isopropanolic HCl.

Chirality Induction and Challenges

While this method produces racemic amine, enantioselectivity requires chiral catalysts (e.g., Ru-BINAP complexes) or resolution steps. For example:

  • Chiral resolution : Diastereomeric salt formation with L-tartaric acid (40% yield, 98% ee).

  • Asymmetric catalysis : Ru-(S)-XylBINAP achieves 90% ee but requires stringent anhydrous conditions.

The crude product is purified via reflux in isopropanol (80°C, 1 hour), followed by cooling to 10–15°C to precipitate the hydrochloride salt. Final purity exceeds 99.8% with an overall yield of 50–55%.

Comparative Analysis of Preparation Methods

Performance Metrics

Parameter Enzymatic Method Chemical Method Resolution Method
Enantiomeric Excess (%)>99.990 (with catalyst)98
Yield (%)8550–5540
Reaction Time (h)244872
ScalabilityModerateHighLow

Economic and Practical Considerations

  • Enzymatic : High upfront costs for enzyme engineering but lower solvent waste.

  • Chemical : Cost-effective at scale but generates hazardous by-products (e.g., AlCl₃ residues).

  • Resolution : Labor-intensive and unsuitable for large-scale production.

Purification and Crystallization Strategies

Hydrochloride Salt Formation

Critical steps include:

  • Acidification : Adjust pH to <2.0 with isopropanolic HCl.

  • Crystallization : Reflux in isopropanol (80°C) to dissolve impurities, followed by cooling to 10–15°C.

  • Filtration : Wash with cold isopropanol to remove residual solvents.

This process yields a white crystalline solid with <0.5% moisture content and >99.8% chemical purity .

Chemical Reactions Analysis

Types of Reactions

®-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: 4-(Trifluoromethoxy)acetophenone

    Reduction: ®-1-(4-(Trifluoromethoxy)phenyl)ethanol

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

®-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to effectively penetrate biological membranes and interact with intracellular targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(R)-1-(4-Isopropylphenyl)ethanamine Hydrochloride
  • Substituent : 4-Isopropyl (-C₃H₇)
  • Formula : C₁₂H₁₈ClN (MW: 211.73 g/mol)
  • This compound is often used in studies requiring lipophilic but non-polar analogs .
(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine Hydrochloride
  • Substituent : 4-Trifluoromethyl (-CF₃)
  • Formula : C₉H₁₁ClF₃N (MW: 225.64 g/mol)
  • Key Differences : The -CF₃ group is electron-withdrawing but lacks the oxygen atom present in -OCF₃, resulting in lower polarity. This compound exhibits higher lipophilicity, which may enhance blood-brain barrier penetration in CNS-targeted therapies .
(R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine Hydrochloride
  • Substituent : 3-Fluoro, 4-CF₃
  • Formula : C₉H₁₀ClF₄N (MW: 243.63 g/mol)

Enantiomeric Comparisons

The S-enantiomer of the target compound (CAS: 1391540-47-8) shares identical physicochemical properties but differs in chiral configuration. Studies suggest enantiomers can exhibit divergent pharmacological profiles; for example, the R-form may show higher affinity for serotonin receptors, while the S-form could be less active or metabolized differently .

Halogen-Substituted Analogs

(R)-1-(4-Chlorophenyl)-N-methylethanamine Hydrochloride
  • Substituent : 4-Chloro (-Cl)
  • Formula : C₉H₁₃Cl₂N (MW: 218.12 g/mol)
  • Key Differences : The chloro group is smaller and less electronegative than -OCF₃, leading to weaker electron-withdrawing effects. The N-methyl group increases basicity, altering interaction with amine-binding receptors .
(R)-1-(4-Fluorophenyl)ethylamine Hydrochloride
  • Substituent : 4-Fluoro (-F)
  • Formula : C₈H₁₁ClFN (MW: 191.63 g/mol)
  • Key Differences: Fluorine’s high electronegativity mimics -OCF₃ but lacks steric bulk.

Heterocyclic and Thioether Analogs

(R)-1-(4-(Trifluoromethylthio)phenyl)ethanamine Hydrochloride
  • Substituent : 4-Trifluoromethylthio (-SCF₃)
  • Formula : C₉H₁₁ClF₃NS (MW: 273.70 g/mol)

Comparative Data Table

Compound Name Substituent Molecular Formula MW (g/mol) Key Properties Applications
(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine HCl -OCF₃ C₉H₁₁ClF₃NO 257.64 High electronegativity, metabolic stability Serotonin receptor modulators
(R)-1-(4-Isopropylphenyl)ethanamine HCl -C₃H₇ C₁₂H₁₈ClN 211.73 Lipophilic, low polarity Solubility studies
(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine HCl -CF₃ C₉H₁₁ClF₃N 225.64 High lipophilicity, BBB penetration CNS drug intermediates
(R)-1-(3-Fluoro-4-CF₃-phenyl)ethanamine HCl -F, -CF₃ C₉H₁₀ClF₄N 243.63 Steric hindrance, improved selectivity Enzyme inhibitors
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine HCl -OCF₃ (S-enantiomer) C₉H₁₁ClF₃NO 257.64 Mirror-image configuration Comparative pharmacology

Research Findings and Implications

  • Metabolic Stability : The -OCF₃ group in the target compound resists oxidative metabolism better than -CF₃ or halogens, making it favorable for drugs requiring long half-lives .
  • Enantioselectivity : The R-enantiomer demonstrates 10-fold higher binding affinity to 5-HT₆ receptors compared to the S-form in preclinical studies .
  • Solubility vs. Lipophilicity : While -SCF₃ analogs exhibit superior membrane permeability, their lower solubility limits formulation options .

Biological Activity

(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride, also referred to as (R)-Trifluoromethoxyphenylethanamine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula: C9H10F3N•HCl
  • CAS Number: 1208989-29-0
  • Molecular Weight: 227.63 g/mol

The biological activity of this compound is attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). Studies suggest that this compound may function as a selective modulator of neurotransmitter receptors, which can influence various physiological processes.

Biological Activities

  • Neurotransmitter Modulation:
    • The compound exhibits activity at the serotonin and norepinephrine transporters, potentially impacting mood and anxiety disorders.
    • It has been shown to enhance the release of serotonin in vitro, indicating a possible role in antidepressant effects.
  • Antidepressant Effects:
    • In preclinical studies, this compound demonstrated significant antidepressant-like effects in rodent models.
    • The compound's efficacy was comparable to established antidepressants, suggesting a promising therapeutic profile for mood disorders.
  • Analgesic Properties:
    • Research indicates that this compound may possess analgesic properties, providing relief from pain through modulation of pain pathways.
    • It may inhibit pain signaling pathways by acting on specific receptors involved in nociception.

Case Studies and Experimental Data

Table 1: Summary of Biological Activities

Activity TypeModel UsedResultReference
Serotonin ReleaseIn vitro neuronal culturesIncreased serotonin release
Antidepressant EffectsRodent modelsSignificant reduction in despair behavior
Analgesic ActivityPain models in rodentsReduced pain response

Structure-Activity Relationship (SAR)

A study exploring the structure-activity relationship of derivatives related to this compound revealed that modifications to the trifluoromethoxy group can significantly alter biological activity. The most active derivatives were identified through systematic SAR studies, highlighting the importance of functional groups in mediating biological effects .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Preliminary toxicological assessments have shown low toxicity levels in animal models, suggesting a good safety margin for further development.

Q & A

Q. What are the recommended methods for synthesizing (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride with high enantiomeric purity?

  • Methodological Answer : Chiral resolution via diastereomeric salt formation is a common approach. For example, enantiopure starting materials like (R)-1-(4-(trifluoromethoxy)phenyl)ethanol can undergo reductive amination using sodium cyanoborohydride and ammonium acetate in methanol. Alternatively, asymmetric hydrogenation of imine intermediates with chiral catalysts (e.g., Ru-BINAP complexes) can achieve enantiomeric excess (ee) >95%. Commercial sources report ≥95% purity for the (R)-enantiomer (CAS 1208989-29-0) using these methods .

Q. Which spectroscopic techniques are critical for confirming the structural identity and enantiomeric purity of this compound?

  • Methodological Answer :
  • 1H/19F NMR : Verify the trifluoromethoxy group (δ ~58 ppm in 19F NMR) and ethylamine backbone (δ 1.4–1.6 ppm for CH3 in 1H NMR).
  • Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (90:10) to determine enantiomeric excess (≥95% ee).
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (theoretical [M+H]+: 255.06) .

Q. What storage conditions and handling precautions are advised for this compound?

  • Methodological Answer : Store at 2–8°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the trifluoromethoxy group. Use glove boxes for moisture-sensitive reactions. Safety data for analogous hydrochlorides recommend avoiding inhalation and using PPE (gloves, goggles) .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities during synthesis or scale-up?

  • Methodological Answer :
  • Preparative Supercritical Fluid Chromatography (SFC) : Achieve baseline separation using a Chiralcel OD-H column (CO2:methanol, 85:15).
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylation) selectively modify one enantiomer.
  • Crystallization-Induced Diastereomer Resolution : Use chiral auxiliaries like (S)-mandelic acid to isolate the (R)-enantiomer .

Q. What strategies address discrepancies in biological activity data between enantiomers?

  • Methodological Answer :
  • Independent Assays : Test separated (R)- and (S)-enantiomers in receptor binding studies (e.g., radioligand displacement for serotonin or dopamine receptors).
  • Enantioselectivity Ratios : Calculate Ki(R)/Ki(S) to quantify stereospecific effects. For example, if the (R)-enantiomer shows 10-fold higher affinity, this indicates a structurally sensitive binding pocket .

Q. How to optimize synthetic routes for scalability while maintaining enantiomeric excess?

  • Methodological Answer :
  • Continuous Flow Chemistry : Improve reaction control and reduce racemization during amination steps.
  • Quality-by-Design (QbD) : Use Design of Experiments (DoE) to optimize parameters (temperature, catalyst loading) for ee ≥98%.
  • In Situ Monitoring : Raman spectroscopy tracks reaction progress and chiral integrity .

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